An In-depth Technical Guide to Octabromobiphenyl: Chemical Structure and Properties
An In-depth Technical Guide to Octabromobiphenyl: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octabromobiphenyl (OBB) is a member of the polybrominated biphenyl (PBB) class of compounds, which are halogenated aromatic hydrocarbons. Historically used as flame retardants in plastics, textiles, and electronic equipment, their production and use have been largely phased out due to concerns about their persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and toxicological profile of octabromobiphenyl, with a focus on data relevant to researchers and scientists. It is important to note that commercial OBB products were often complex mixtures of different PBB congeners, with nonabromobiphenyl sometimes being the major component[1]. This guide will focus on the properties of the octabromobiphenyl molecule itself where possible.
Chemical Structure and Identification
The chemical structure of octabromobiphenyl consists of a biphenyl backbone substituted with eight bromine atoms. The general molecular formula is C₁₂H₂Br₈. There are multiple possible isomers of octabromobiphenyl depending on the arrangement of the bromine atoms on the two phenyl rings.
Synonyms: Octabromodiphenyl, Biphenyl, octabromo-[1] CAS Number: 27858-07-7 (for the unspecified isomer mixture)[1]
Physicochemical Properties
The physicochemical properties of octabromobiphenyl are summarized in the table below. These properties contribute to its environmental persistence and bioaccumulation potential.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂Br₈ | [1] |
| Molecular Weight | 785.38 g/mol | [1] |
| Physical State | White solid | [1] |
| Melting Point | 200-250 °C | [1] |
| Boiling Point | 554.44 °C (estimated) | |
| Water Solubility | 20-30 µg/kg at 25 °C | [1] |
| Vapor Pressure | 7 x 10⁻¹¹ mm Hg at 28 °C | [1] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.53 | [1] |
| Henry's Law Constant | 2.4 x 10⁻⁹ atm·m³/mol (estimated) | [1] |
Toxicological Properties and Pathways
The toxicity of octabromobiphenyl, like other PBBs, is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR).
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Activation of the AhR by ligands such as OBB leads to a cascade of downstream events that can result in various toxic effects. The generalized pathway is depicted below.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by octabromobiphenyl.
Metabolic Pathway
The metabolism of octabromobiphenyl in biological systems is generally slow, contributing to its persistence and bioaccumulation. The primary metabolic transformations involve debromination and hydroxylation. Fish fed OBB-contaminated food have been found to contain penta-, hexa-, and heptabromobiphenyls, indicating debromination occurs[1]. Hydroxylated metabolites of other polybrominated diphenyl ethers have been identified, suggesting a similar pathway for OBB.
Caption: Generalized metabolic pathway of octabromobiphenyl.
Experimental Protocols
Representative Synthesis of Octabromobiphenyl
A general method for the production of polybrominated biphenyls involves the direct bromination of biphenyl in the presence of a catalyst.
Materials:
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Biphenyl
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Bromine
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Anhydrous aluminum chloride (AlCl₃) or iron filings (catalyst)
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An appropriate solvent (e.g., a halogenated hydrocarbon)
Procedure:
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Dissolve biphenyl in the chosen solvent in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.
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Add the catalyst to the biphenyl solution.
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Slowly add bromine to the reaction mixture from the dropping funnel. The reaction is exothermic and the temperature should be controlled.
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After the addition of bromine is complete, continue to stir the mixture at a specified temperature for a set period to ensure complete reaction.
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After the reaction is complete, the mixture is cooled, and excess bromine is neutralized (e.g., with a solution of sodium bisulfite).
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The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
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The solvent is removed by evaporation to yield the crude octabromobiphenyl product.
Representative Purification of Octabromobiphenyl
Purification of the crude product can be achieved through recrystallization and/or column chromatography.
1. Recrystallization:
Procedure:
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Select a suitable solvent or solvent mixture in which octabromobiphenyl has high solubility at elevated temperatures and low solubility at room temperature.
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Dissolve the crude product in a minimal amount of the hot solvent.
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If there are insoluble impurities, perform a hot filtration.
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Allow the solution to cool slowly to room temperature to promote the formation of crystals.
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Further cooling in an ice bath can maximize the yield of crystals.
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Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Dry the crystals to remove any residual solvent.
2. Column Chromatography:
Procedure:
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Prepare a chromatography column with a suitable stationary phase, such as silica gel or alumina.
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Dissolve the crude octabromobiphenyl in a minimal amount of a non-polar solvent.
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Load the sample onto the top of the column.
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Elute the column with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity if necessary.
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Collect fractions of the eluent and analyze them (e.g., by thin-layer chromatography) to identify the fractions containing the purified octabromobiphenyl.
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Combine the pure fractions and evaporate the solvent to obtain the purified product.
Representative GC-MS Analysis of Octabromobiphenyl in Soil
The following is a general workflow for the analysis of octabromobiphenyl in a soil matrix using Gas Chromatography-Mass Spectrometry (GC-MS). This is based on EPA methods for PBBs[2].
Caption: General workflow for the GC-MS analysis of octabromobiphenyl in soil.
GC-MS Parameters (Illustrative):
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Column: 45 cm x 0.2 cm i.d. glass column packed with 2% OV-101 on Gas-Chrom Q[2]
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Carrier Gas: Helium at a flow rate of 20 cc/min[2]
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Injector Temperature: 280 °C[2]
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Oven Temperature Program: Initial temperature of 220 °C, programmed to 280-300 °C at 4 °C/min[2]
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MS Interface Temperature: 250 °C (glass jet separator)[2]
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Ionization Mode: Electron Impact (EI)
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Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for octabromobiphenyl.
Conclusion
Octabromobiphenyl is a persistent and bioaccumulative environmental contaminant with known toxic effects mediated through the aryl hydrocarbon receptor. While its production and use have been curtailed, understanding its chemical properties, toxicological pathways, and analytical methodologies remains crucial for environmental monitoring and risk assessment. The information and representative protocols provided in this guide offer a foundational resource for researchers and scientists working with this class of compounds. Further research is needed to fully elucidate the detailed metabolic pathways and to develop and validate standardized analytical methods for various matrices.
